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Compound of Interest

Compound Name: FR 75513

Cat. No.: B1674033 Get Quote

The discovery of the macrolide immunosuppressant FK506 (Tacrolimus) revolutionized organ

transplantation and the management of autoimmune diseases. Its potent inhibition of

calcineurin, a key enzyme in T-cell activation, however, is a double-edged sword, leading to

significant side effects such as nephrotoxicity. This has spurred the development of a diverse

array of FK506 analogs, each seeking to refine its therapeutic window by enhancing potency,

reducing toxicity, or introducing novel functionalities. This guide provides a comparative

analysis of key FK506 analogs, delving into their structure-activity relationships, biological

performance, and the experimental frameworks used for their evaluation.

Deciphering the Structure-Activity Relationship: A
Tale of Modifications
The intricate structure of FK506 offers multiple sites for chemical modification, each influencing

its biological activity. The core macrocyclic structure, particularly the FKBP12-binding domain

and the calcineurin-binding domain, is crucial for its immunosuppressive action. Key structural

modifications and their impact on activity are summarized below.
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Modification Site Analog(s)
Key Structural
Change

Impact on
Biological Activity

C21 FK520 (Ascomycin)

Replacement of the

C21 allyl group with

an ethyl group.

Exhibits similarly

potent antifungal

activity to FK506 but

with modestly reduced

immunosuppressive

activity.[1]

C22 APX879, JH-FK-05
Introduction of various

substituents.

Can lead to increased

selectivity for fungal

FKBP12 over human

FKBP12, resulting in

reduced

immunosuppression

while maintaining

antifungal activity.[1]

[2]

C31 31-O-demethyl-FK506
Demethylation at the

C31 position.

Retains strong

antifungal activity and

exhibits robust

synergistic effects with

fluconazole.[3]

C9 9-deoxo-prolyl-FK506
Modification of the C9

keto group.

Generally leads to a

reduction in both

immunosuppressive

and antifungal

activities.[3]

C13 & C15
15-desmethoxy

FK506

Removal of methoxy

groups.

Can significantly

reduce or eliminate

calcineurin inhibition

while retaining high

potency for FKBP12

binding.[4]
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These examples illustrate a recurring theme in the structure-activity relationship of FK506

analogs: subtle changes to the periphery of the molecule can dramatically alter its interaction

with biological targets, paving the way for the development of compounds with more desirable

therapeutic profiles.

Performance Metrics: A Comparative Analysis of
Biological Activity
The therapeutic potential of FK506 analogs is assessed through a battery of in vitro and in vivo

assays. Key performance indicators include their immunosuppressive and antifungal activities,

as well as their propensity to induce nephrotoxicity.

Immunosuppressive Activity
The primary measure of immunosuppressive activity is the inhibition of calcineurin, which in

turn prevents T-cell proliferation.

Compound Target Assay Key Findings

FK506 Calcineurin
Jurkat T-cell activation

assay

Potent inhibitor of T-

cell activation.

FK520 Calcineurin
Mixed lymphocyte

reaction (MLR)

Slightly less

immunosuppressive

than FK506.[1]

JH-FK-05 Calcineurin

In vivo T-cell

dependent antibody

response

Demonstrated to be

non-

immunosuppressive in

murine models.[2]

15-desmethoxy

FK506
Calcineurin

In vitro calcineurin

phosphatase assay

Did not inhibit

calcineurin.[4]

Antifungal Activity
Several FK506 analogs have been investigated for their potential as antifungal agents,

leveraging the fact that calcineurin is also a crucial virulence factor in many pathogenic fungi.
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Compound Pathogen(s) Assay Key Findings

FK506

Cryptococcus

neoformans, Candida

albicans, Aspergillus

fumigatus

Minimum Inhibitory

Concentration (MIC) /

Minimum Effective

Concentration (MEC)

Broad-spectrum

antifungal activity.[1]

[3]

31-O-demethyl-FK506
C. neoformans, C.

albicans

MIC, Synergistic

activity with

fluconazole

Strong antifungal

activity, synergistic

with fluconazole.[3]

9-deoxo-prolyl-FK506
C. neoformans, C.

albicans
MIC

Reduced antifungal

activity compared to

FK506.[3]

JH-FK-05 C. neoformans
In vivo murine models

of infection

Significantly reduced

fungal burden and

extended survival.[2]

Nephrotoxicity Assessment
A significant hurdle in the clinical use of FK506 is its dose-dependent nephrotoxicity. The

development of less toxic analogs is a major research focus.

Compound Assay Key Findings

FK506
Rat cisplatin potentiation assay

(CISPA)

Detected as nephrotoxic at

single doses.[5]

A-119435 (an ascomycin

analog)

Rat cisplatin potentiation assay

(CISPA)

Demonstrated a 10-fold higher

therapeutic index (less

nephrotoxic) compared to

ascomycin.[5]

Experimental Corner: Methodologies for Evaluation
The characterization of FK506 analogs relies on a suite of well-established experimental

protocols.
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In Vitro Immunosuppressive Activity
Mixed Lymphocyte Reaction (MLR): This assay assesses the proliferative response of T-cells

from one individual (the responder) to cells from a genetically different individual (the

stimulator). The ability of a compound to inhibit this proliferation is a measure of its

immunosuppressive potential.

Jurkat T-cell Activation Assay: Jurkat cells, a human T-lymphocyte cell line, are stimulated to

produce interleukin-2 (IL-2). The inhibition of IL-2 production by a test compound indicates its

immunosuppressive activity.

In Vitro Antifungal Susceptibility Testing
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism after overnight incubation.

Minimum Effective Concentration (MEC): For filamentous fungi, the MEC is the lowest drug

concentration at which a significant morphological change is observed.

In Vivo Models
Murine Models of Fungal Infection: To evaluate the in vivo efficacy of antifungal analogs,

mice are infected with a pathogenic fungus, such as Cryptococcus neoformans. The

therapeutic effect of the analog is then assessed by measuring fungal burden in various

organs and monitoring animal survival.

Rat Cisplatin Potentiation Assay (CISPA): This is a sensitive in vivo assay to detect potential

nephrotoxicity. A single dose of the test compound is administered, followed by the known

nephrotoxin cisplatin. An increase in serum creatinine levels indicates renal injury.[5]

Visualizing the Mechanism of Action
The immunosuppressive and antifungal effects of FK506 and its analogs are mediated through

the inhibition of the calcineurin signaling pathway.
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Caption: Mechanism of action of FK506 and its analogs.

The following diagram illustrates a generalized workflow for the discovery and evaluation of

novel FK506 analogs.
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Caption: Workflow for FK506 analog development.
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In conclusion, the ongoing exploration of FK506 analogs represents a promising frontier in the

development of safer and more effective immunosuppressive and antifungal therapies.

Through targeted chemical modifications, researchers are successfully decoupling the

desirable therapeutic effects from the detrimental side effects, offering hope for improved

treatments for a range of debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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